molecular formula C25H25N5O2S B12032614 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032614
M. Wt: 459.6 g/mol
InChI Key: RACAGRPPZCSNDJ-WGOQTCKBSA-N
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Description

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C25H25N5O2S and a molecular weight of 459.574. This compound is known for its unique structure, which includes a triazole ring, a benzyloxy group, and a dimethylamino group. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may result in the formation of amines or alcohols .

Scientific Research Applications

4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its unique chemical structure. In medicine, it is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately resulting in cell death. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and its versatile chemical reactivity. Similar compounds include other triazole derivatives and compounds with benzyloxy or dimethylamino groups. the specific arrangement of these groups in this compound gives it distinct chemical and biological properties, making it a valuable tool in scientific research .

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H25N5O2S/c1-29(2)21-12-10-20(11-13-21)24-27-28-25(33)30(24)26-16-19-9-14-22(23(15-19)31-3)32-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,28,33)/b26-16+

InChI Key

RACAGRPPZCSNDJ-WGOQTCKBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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